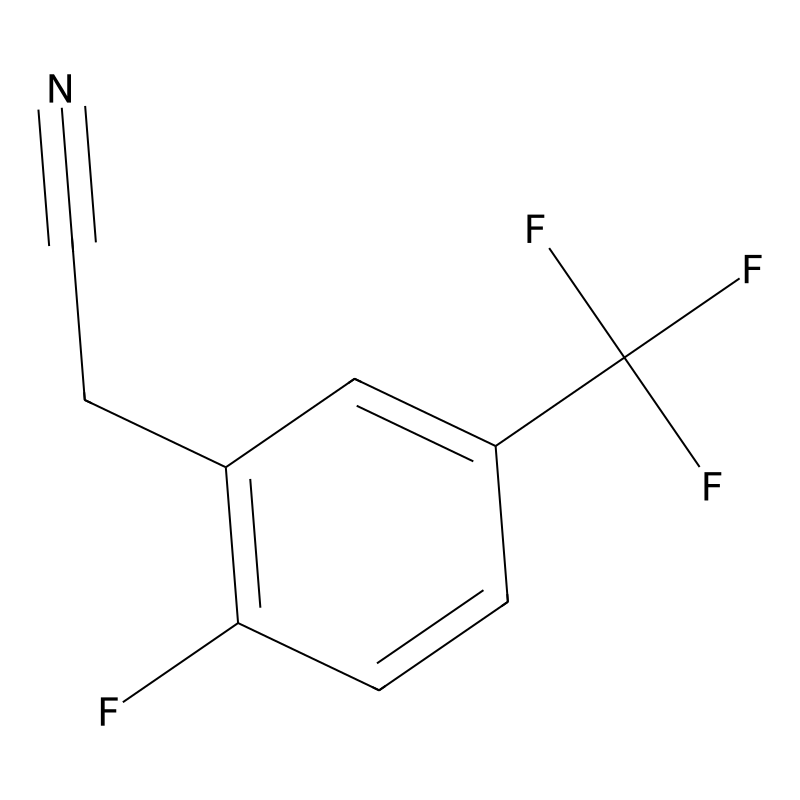

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Structure and Properties

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile, also known as 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile, is an organic molecule with the chemical formula C9H5F4N. It belongs to a class of compounds called arylacetonitriles, which contain an aromatic ring (phenyl in this case) attached to an acetonitrile group (CH2CN).

- PubChem provides a summary of the compound's structure and properties including its molecular weight and InChI identifier [].

Potential Applications

Scientific literature explores various arylacetonitriles for their potential applications in different fields, including:

- Medicinal Chemistry: Arylacetonitriles have been investigated for their potential biological activities, such as antibacterial, antifungal, and anticancer properties [].

- Material Science: Some arylacetonitriles exhibit liquid crystalline behavior, making them potentially useful in the development of liquid crystal displays [].

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is a fluorinated organic compound characterized by its unique molecular structure, which includes a fluorine atom and a trifluoromethyl group attached to a phenylacetonitrile backbone. Its chemical formula is , and it has a molecular weight of approximately 203.14 g/mol. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to the reactivity imparted by the fluorinated groups.

- Substitution Reactions: The fluoro and trifluoromethyl groups can engage in nucleophilic substitution, allowing for the introduction of different functional groups.

- Oxidation and Reduction: Under specific conditions, this compound can be oxidized or reduced to form derivatives with varied properties.

- Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitating the synthesis of more complex structures .

The biological activity of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is primarily associated with its interactions at the molecular level. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, making it a candidate for drug development. Preliminary studies suggest that it may exhibit activity against certain enzymes and receptors, although detailed biological evaluations are still needed to fully understand its pharmacological profile .

The synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile can be achieved through several methods:

- Starting Material: The synthesis typically begins with a suitable fluorinated aromatic compound.

- Nitrile Formation: The acetonitrile group is introduced through standard nitrile formation techniques.

- Trifluoromethylation: The trifluoromethyl group is added using trifluoromethylating agents under controlled conditions.

- Purification Techniques: Final products are purified via distillation or recrystallization to achieve high purity levels for industrial applications .

The unique properties of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile make it valuable in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agricultural Chemicals: Its reactivity allows for the development of novel pesticides and herbicides.

- Material Science: Used in the formulation of advanced materials due to its stability and unique chemical properties .

Interaction studies indicate that 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile can bind to various biological targets, potentially affecting enzyme activity and receptor binding. The presence of both fluoro and trifluoromethyl groups enhances its interaction capabilities, making it an interesting candidate for further pharmacological studies. Specific interactions with enzymes involved in metabolic pathways could be explored to assess its therapeutic potential .

Several compounds share structural similarities with 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile, each exhibiting unique characteristics:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoro-5-(Trifluoromethoxy)Phenylacetonitrile | Contains a trifluoromethoxy group instead of trifluoromethyl | Different electronic properties due to methoxy group |

| 2-Fluoro-5-(Trifluoromethyl)Phenylisocyanate | Contains an isocyanate group | Exhibits different reactivity patterns |

| 2-Fluoro-5-(Trifluoromethyl)Phenylisothiocyanate | Contains an isothiocyanate group | Potentially different biological activities |

| 5-Fluoro-2-(Trifluoromethyl)Benzyl Cyanide | Similar backbone but different substitution pattern | May exhibit distinct reactivity in synthetic routes |

Uniqueness: The combination of both fluoro and trifluoromethyl groups in 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile imparts distinct chemical properties that influence its stability, solubility, and interaction with biological systems, setting it apart from similar compounds .

Physical Constants and Characteristics

Molecular Weight and Formula

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile exhibits a molecular formula of C9H5F4N with a molecular weight of 203.14 g/mol [1] [2]. The compound is systematically named as 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile according to IUPAC nomenclature conventions [1]. The molecular structure contains a total of 14 heavy atoms, with the exact mass calculated as 203.03581181 Da [1] [2]. The compound is assigned the Chemical Abstracts Service registry number 220227-59-8 [1] [2] [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H5F4N | [1] [2] |

| Molecular Weight | 203.14 g/mol | [1] [2] |

| Exact Mass | 203.03581181 Da | [1] [2] |

| Heavy Atom Count | 14 | [1] |

| CAS Number | 220227-59-8 | [1] [2] [3] |

Boiling and Melting Points

Computational predictions indicate that 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile possesses a predicted boiling point of 209.6 ± 35.0 degrees Celsius [3]. The wide range of uncertainty in this prediction reflects the computational nature of the estimation and the complex interactions between the fluorinated substituents and the aromatic system. Experimental melting point data for this specific compound remains unreported in the available literature, though related fluorinated phenylacetonitrile compounds show melting points typically ranging from 47-49 degrees Celsius for similar structural analogs [4].

Density and Physical State

The predicted density of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is calculated to be 1.324 ± 0.06 g/cm³ [3]. This relatively high density is characteristic of fluorinated organic compounds, where the presence of multiple fluorine atoms contributes significantly to the overall mass density. The compound exists as a solid at room temperature based on its structural characteristics and comparison with similar fluorinated aromatic compounds [5] [6]. The physical state is influenced by the strong electron-withdrawing effects of both the fluorine and trifluoromethyl substituents, which affect intermolecular interactions and crystal packing arrangements.

Solubility Profile

The solubility characteristics of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile are primarily determined by its fluorinated nature and the presence of the polar nitrile group. Related compounds in the fluorinated phenylacetonitrile family demonstrate limited solubility in polar solvents, with slight solubility reported in acetonitrile and chloroform [6]. The compound's high lipophilicity, as indicated by its calculated LogP value, suggests preferential solubility in non-polar organic solvents rather than aqueous media. The trifluoromethyl group contributes to both the hydrophobic character and the overall molecular rigidity, further limiting water solubility.

Electronic Properties

Electron Density Distribution

The electron density distribution in 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is significantly influenced by the presence of multiple electronegative fluorine atoms. The trifluoromethyl group acts as a powerful electron-withdrawing substituent, creating regions of reduced electron density on the aromatic ring [7] [8]. Electrostatic potential calculations reveal that fluorine atoms in such compounds pull electron density from the aromatic system toward the periphery of the molecule, causing substantial changes in the overall electron distribution [7]. The nitrile group further contributes to electron withdrawal, creating a complementary effect that enhances the overall electron-deficient character of the aromatic system.

Polarization Effects of Fluorine Substituents

Fluorine substituents in 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile exhibit both strong inductive and mesomeric effects that significantly alter the electronic properties of the aromatic ring [7] [9]. The fluorine atom demonstrates a strong negative inductive effect with a sigma value of 0.51, while simultaneously showing a positive mesomeric effect with a sigma value of -0.34 [9]. The trifluoromethyl group represents one of the most powerful electron-withdrawing groups in organic chemistry, primarily activating electrophilic sites through inductive electron-withdrawing effects [8]. These combined polarization effects result in a significant redistribution of electron density, with the aromatic ring becoming more electron-deficient and the fluorinated substituents bearing increased negative charge density [7] [10].

| Electronic Effect | Fluorine Atom | Trifluoromethyl Group |

|---|---|---|

| Inductive Effect (σI) | +0.51 | Strong electron-withdrawing |

| Mesomeric Effect (σR) | -0.34 | Minimal resonance contribution |

| Overall Impact | Electron-withdrawing with π-donation | Powerful electron-withdrawing |

Computational Chemistry Parameters

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is calculated to be 23.8 Ų [1] [2]. This relatively low TPSA value indicates limited polar surface area available for hydrogen bonding interactions and suggests moderate membrane permeability characteristics. The TPSA calculation considers the polar contributions from the nitrile nitrogen atom while accounting for the non-polar nature of the fluorinated substituents. Similar fluorinated compounds demonstrate TPSA values in the range of 23.79 Ų, indicating consistency within this chemical class [11]. The low TPSA value suggests potential for blood-brain barrier penetration, making compounds with similar structural features candidates for central nervous system applications [11].

LogP Values and Lipophilicity

The calculated LogP value for 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is 2.6, indicating moderate to high lipophilicity [1] [2]. This XLogP3-AA value reflects the compound's preference for lipophilic environments over aqueous phases. The trifluoromethyl group contributes significantly to the overall lipophilic character of the molecule, despite the polar nature of the nitrile functional group. Related compounds in the fluorinated phenylacetonitrile series show LogP values ranging from 2.02 to 2.91, placing this compound within the expected range for this structural class [4] [11]. The moderate lipophilicity suggests favorable pharmacokinetic properties for membrane penetration while maintaining sufficient polarity for biological interactions.

Hydrogen Bond Acceptor/Donor Capabilities

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile contains 5 hydrogen bond acceptor sites and 0 hydrogen bond donor sites [1] [2]. The hydrogen bond acceptors include the nitrile nitrogen atom and the four fluorine atoms present in the molecule. The absence of hydrogen bond donors is consistent with the lack of hydroxyl, amino, or other proton-donating functional groups in the structure. The nitrile group serves as the primary hydrogen bond acceptor, while the fluorine atoms can participate in weaker hydrogen bonding interactions. This hydrogen bonding profile indicates that molecular interactions are primarily mediated through hydrophobic and van der Waals forces rather than classical hydrogen bonding [11].

| Parameter | Value | Description |

|---|---|---|

| Hydrogen Bond Acceptors | 5 | Nitrile N + 4 Fluorine atoms |

| Hydrogen Bond Donors | 0 | No proton-donating groups |

| Primary Acceptor Site | Nitrile nitrogen | Strongest hydrogen bond acceptor |

| Secondary Acceptor Sites | Fluorine atoms | Weaker hydrogen bonding capability |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant